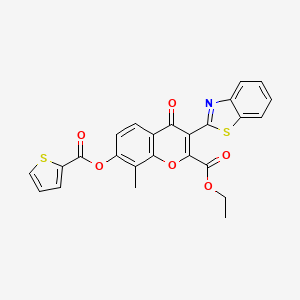
(3,5-Dimethylisoxazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3,5-Dimethylisoxazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone” is a derivative of isoxazole . Isoxazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound was synthesized by the reaction of 5-amino-3,4-dimethylisoxazole with phosgene, followed by reaction with 4-(4-fluorophenyl)-2-(piperazin-1-yl)thiazole .Molecular Structure Analysis
The structure of the isoxazole derivative was determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G (2 d,p) basis set . The results showed that the crystal structures determined by single crystal X-ray diffraction and the DFT calculation are very close .Chemical Reactions Analysis
The compound was synthesized by reaction of 5-amino-3,4-dimethylisoxazole with phosgene, followed by reaction with 4-(4-fluorophenyl)-2-(piperazin-1-yl)thiazole . The radiochemical yield was 9 ± 4% (decay-corrected) based on CO2 .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel heterocyclic compounds incorporating the structural motifs of isoxazole, thiazole, and piperazine has been extensively explored for their diverse biological activities. One study describes the synthesis of novel compounds including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the versatility of heterocyclic chemistry in generating compounds with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Although not directly mentioning the compound , this research highlights the synthetic strategies that could be applied to its synthesis and modification.
Biological Activities
Several studies have focused on the antimicrobial and anticancer activities of compounds structurally related to (3,5-Dimethylisoxazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone. For instance, compounds featuring thiazole and piperazine scaffolds were synthesized and evaluated for their in vitro antibacterial activity, showing moderate to good antimicrobial activity against various bacterial strains (Mhaske, Shelke, Raundal, & Jadhav, 2014). This suggests that modifications incorporating these heterocyclic units may impart useful biological properties.
Another avenue of research involves the synthesis of triazole derivatives with potential antimicrobial activities, indicating the broad spectrum of bioactive potential in compounds with similar molecular frameworks (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). These studies underscore the therapeutic relevance of heterocyclic compounds and their derivatives in drug discovery efforts.
Additionally, novel silver complexes have been synthesized and evaluated for their antitumor activity, particularly against lung carcinoma cells, demonstrating the potential of heterocyclic and metal-based compounds in cancer treatment (Pellei, Santini, Bagnarelli, Caviglia, Sgarbossa, De Franco, Zancato, Marzano, & Gandin, 2023). While the specific structure of (3,5-Dimethylisoxazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone isn't directly referenced, the research on similar compounds provides valuable insights into the types of biological activities that could be explored.
Mechanism of Action
Target of Action
A similar compound, ddt26, has been shown to exhibit potent inhibitory activity against brd4 . BRD4, or Bromodomain-containing protein 4, is a protein that plays key roles in several processes including cell proliferation, apoptosis, and inflammation .
Mode of Action
It is hypothesized that like ddt26, it might interact with targets other than brd4, potentially interfering with cellular dna damage repair mechanisms .
Biochemical Pathways
Given its potential interaction with brd4 and dna damage repair mechanisms, it may influence pathways related to cell cycle regulation, apoptosis, and dna repair .
Result of Action
Given its potential interaction with brd4 and dna damage repair mechanisms, it may influence cell proliferation, apoptosis, and dna repair processes .
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-11-15(12(2)23-19-11)16(22)20-4-6-21(7-5-20)17-18-14(10-25-17)13-3-8-24-9-13/h3,8-10H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPZLQZZVUZDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

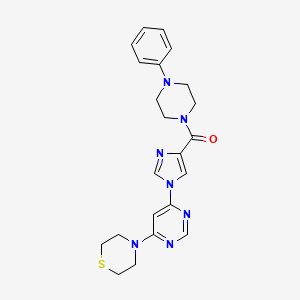
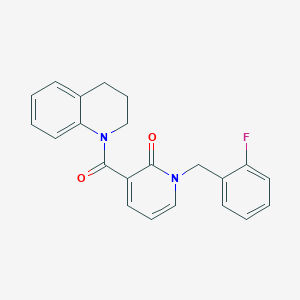
![7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432166.png)




![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid](/img/structure/B2432175.png)
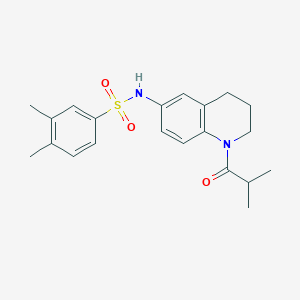
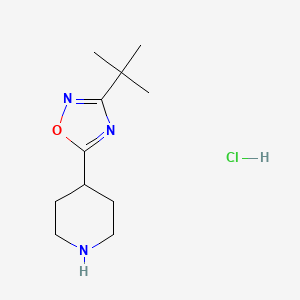
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B2432178.png)
